Pentalene-1,5-dione Pentalene-1,5-dione
Brand Name: Vulcanchem
CAS No.: 395640-72-9
VCID: VC19100972
InChI: InChI=1S/C8H4O2/c9-6-3-5-1-2-8(10)7(5)4-6/h1-4H
SMILES:
Molecular Formula: C8H4O2
Molecular Weight: 132.12 g/mol

Pentalene-1,5-dione

CAS No.: 395640-72-9

Cat. No.: VC19100972

Molecular Formula: C8H4O2

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

Pentalene-1,5-dione - 395640-72-9

Specification

CAS No. 395640-72-9
Molecular Formula C8H4O2
Molecular Weight 132.12 g/mol
IUPAC Name pentalene-1,5-dione
Standard InChI InChI=1S/C8H4O2/c9-6-3-5-1-2-8(10)7(5)4-6/h1-4H
Standard InChI Key AWXVRYCGEZPDSN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)C2=CC(=O)C=C21

Introduction

Structural and Electronic Properties

Molecular Geometry

X-ray crystallographic analyses of related pentalene derivatives (e.g., fluorinated dihydropentalene-1,4-dione) reveal planar geometries stabilized by π-conjugation . For pentalene-1,5-dione, computational studies predict a C₂-symmetric structure with localized single and double bonds, driven by antiaromatic destabilization . The bond alternation alleviates the 8π-electron antiaromaticity inherent to the parent pentalene system .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular formulaC₈H₄O₂
Bond lengths (C=O)~1.21 Å (typical for ketones)
Ring bond alternation1.34–1.48 Å (calculated)

Electronic Structure

The antiaromatic nature of pentalene-1,5-dione results in a low-lying LUMO (-2.8 eV estimated), making it a strong electron-accepting unit . Cyclic voltammetry of analogues like fluorinated dihydropentalene-diones shows reduction potentials near -1.2 V vs. Fc/Fc⁺, suggesting utility in donor-acceptor (D-A) conjugated systems .

Synthesis and Reactivity

Synthetic Routes

Pentalene-1,5-dione is typically synthesized via photochemical or thermal cleavage of its dimeric precursors . Alternative methods include:

  • Annulation reactions: Cyclopentadiene derivatives react with chalcones under basic conditions (e.g., KOH/MeOH) to form dihydropentalene intermediates, which are oxidized to the diketone .

  • Oxidative decarbonylation: Tropone derivatives undergo selective oxidation to yield pentalene-diones .

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYield (%)Reference
Photocleavage of dimerUV light, Ar matrix60–70
Claisen-Schmidt/MichaelKOH, MeOH, 70°C50–83

Functionalization

The diketone moiety enables diverse reactivity:

  • Nucleophilic addition: Grignard reagents attack carbonyl groups to form alcohols or ethers.

  • Cross-coupling: Palladium-catalyzed reactions introduce aryl/alkyl groups at the α-positions .

Applications in Materials Science

Organic Semiconductors

Pentalene-1,5-dione’s low LUMO (-2.8 eV) facilitates electron transport in D-A polymers. For example, terthiophene-FPD (fluorinated pentalene-dione) copolymers exhibit semiconducting behavior with mobilities up to 0.1 cm²/V·s .

Coordination Chemistry

The compound forms complexes with alkali metals (e.g., Li⁺, Na⁺) via deprotonation, yielding hydropentalenide salts . These complexes display solvent-dependent ion-pairing, influencing their solubility and electronic properties .

Future Research Directions

  • Biological activity screening: Antimicrobial and anticancer potential remain unexplored.

  • Polymer engineering: Incorporation into π-conjugated polymers for organic photovoltaics .

  • Supramolecular assemblies: Exploiting planar geometry for crystal engineering .

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